molecular formula C20H16N4O3 B11406791 benzyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

benzyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

Cat. No.: B11406791
M. Wt: 360.4 g/mol
InChI Key: MFSOGUXUPHQSMZ-UHFFFAOYSA-N
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Description

BENZYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. For instance, the synthesis might start with the reaction of a benzyl halide with a pyrazolopyrimidine derivative in the presence of a base, followed by esterification with acetic acid .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazolopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl 2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate oxide, while reduction could produce benzyl 2-{4-hydroxy-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, BENZYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETATE is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical manufacturing .

Mechanism of Action

The mechanism of action of BENZYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent the enzyme from functioning properly .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Benzyl esters: Compounds with benzyl ester groups also show comparable reactivity and applications.

Uniqueness

What sets BENZYL 2-{4-OXO-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}ACETATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

benzyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate

InChI

InChI=1S/C20H16N4O3/c25-18(27-13-15-7-3-1-4-8-15)12-23-14-21-19-17(20(23)26)11-22-24(19)16-9-5-2-6-10-16/h1-11,14H,12-13H2

InChI Key

MFSOGUXUPHQSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4

Origin of Product

United States

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